1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt

Übersicht

Beschreibung

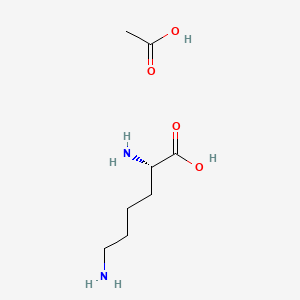

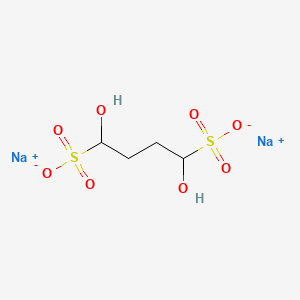

1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt, also known as sulfo-SHPP or disodium 3,3’-dihydroxy-4,4’-dibenzenedisulfonate, is a chemical compound with the molecular formula C4H8Na2O8S2. It is a white or off-white crystalline powder that is easily soluble in water .

Synthesis Analysis

The synthesis of 1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt involves using 1,4-dibromobutane or 1,4-dichlorobutane as raw materials with sodium sulfite in an aqueous solution. The reaction occurs at 110-120°C for 10-20 hours to produce 1,4-Butanedisulfonic acid, disodium salt .Molecular Structure Analysis

The linear formula of 1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt is C4H10O6S2 . The molecular weight is 218.249 or 262.21 depending on the presence of sodium ions.Physical And Chemical Properties Analysis

1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt is a white or off-white crystalline powder that is easily soluble in water . The compound has a molecular weight of 262.21 and a density of 2.347 .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Structural Analysis

1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt has been investigated in the realm of crystal engineering. For instance, its interaction with acidic compounds such as picric acid and naphthalenedisulfonic acid has facilitated the formation of crystalline organic salts. These salts exhibit extensive hydrogen bonds and other noncovalent interactions, contributing to their 3D framework structures. This application is significant in crystal engineering, offering insights into the molecular assembly and the role of weak interactions in crystal packing (Jin et al., 2014).

Analytical Chemistry

The compound has been synthesized efficiently, and an analytical method based on high-performance capillary electrophoresis (HPCE) has been established for analyzing its concentration in reaction systems. This development is pivotal in analytical chemistry, offering a fast, accurate, and repeatable method for substance analysis (Pei-lin, 2006).

Materials Science

In materials science, 1,4-butanedisulfonic acid, 1,4-dihydroxy-, disodium salt has been used to study the dispersion properties of Cu2O particles in aqueous suspensions. The compound's role as a dispersant sheds light on colloidal property changes and stabilization mechanisms, crucial for processing conditions in materials engineering (Guedes et al., 2009).

Energy Storage

The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, related to 1,4-butanedisulfonic acid, 1,4-dihydroxy-, disodium salt, has been suggested as an anode material for rechargeable sodium-ion batteries. Its utilization highlights its potential in energy storage solutions, offering desirable properties such as high capacity and long cycle life (Zhu et al., 2015).

Luminescent Material Engineering

In the field of luminescent material engineering, the compound has been modified and used in the assembly of organic–inorganic hybrid materials. These materials exhibit unique luminescent properties, opening avenues for advanced applications in lighting and display technologies (Yan & Qian, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

disodium;1,4-dihydroxybutane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O8S2.2Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGMHPVCXKEOSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889485 | |

| Record name | 1,4-Dihydroxy-1,4-butanedisulfonic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Butanedisulfonic acid, 1,4-dihydroxy-, disodium salt | |

CAS RN |

5450-96-4 | |

| Record name | 1,4-Butanedisulfonic acid, 1,4-dihydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedisulfonic acid, 1,4-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydroxy-1,4-butanedisulfonic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,4-dihydroxybutane-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)